molecular formula C11H20O4S B14459573 Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate CAS No. 66319-06-0

Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate

Katalognummer: B14459573
CAS-Nummer: 66319-06-0
Molekulargewicht: 248.34 g/mol
InChI-Schlüssel: YKRYBBGVQUFKAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate is an organic compound with the molecular formula C11H20O4S It is a derivative of butanoic acid and contains both ester and thioether functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the thioether group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The thioether group can interact with thiol-containing enzymes and proteins, potentially altering their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxy-2-methyl-3-oxopropanoic acid: Similar in structure but lacks the ethyl ester and thioether groups.

    Ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate: Similar but with a different carbon backbone.

Uniqueness

Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate is unique due to its combination of ester and thioether functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

66319-06-0

Molekularformel

C11H20O4S

Molekulargewicht

248.34 g/mol

IUPAC-Name

ethyl 2-(3-methoxy-3-oxopropyl)sulfanyl-3-methylbutanoate

InChI

InChI=1S/C11H20O4S/c1-5-15-11(13)10(8(2)3)16-7-6-9(12)14-4/h8,10H,5-7H2,1-4H3

InChI-Schlüssel

YKRYBBGVQUFKAR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(C)C)SCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.